Cas no 1356404-91-5 (Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate)

Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
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- 1356404-91-5
- EN300-3885553
- Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate
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- インチ: 1S/C8H9NO4/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3
- InChIKey: OBXICINCYPCXKA-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C1=CN=CO1)=O)=O
計算された属性
- 精确分子量: 183.05315777g/mol
- 同位素质量: 183.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
- XLogP3: 0.7
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3885553-10.0g |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95.0% | 10.0g |
$2269.0 | 2025-03-16 | |
Enamine | EN300-3885553-5.0g |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95.0% | 5.0g |
$1530.0 | 2025-03-16 | |
Aaron | AR02844G-100mg |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95% | 100mg |
$234.00 | 2025-02-15 | |
Aaron | AR02844G-500mg |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95% | 500mg |
$585.00 | 2025-02-15 | |
Aaron | AR02844G-1g |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95% | 1g |
$751.00 | 2025-02-15 | |
1PlusChem | 1P0283W4-250mg |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95% | 250mg |
$320.00 | 2023-12-22 | |
1PlusChem | 1P0283W4-10g |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95% | 10g |
$2867.00 | 2023-12-22 | |
Enamine | EN300-3885553-0.25g |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95.0% | 0.25g |
$216.0 | 2025-03-16 | |
Enamine | EN300-3885553-0.05g |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95.0% | 0.05g |
$101.0 | 2025-03-16 | |
Enamine | EN300-3885553-0.5g |
ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate |
1356404-91-5 | 95.0% | 0.5g |
$407.0 | 2025-03-16 |
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoateに関する追加情報
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate (CAS No. 1356404-91-5): A Comprehensive Overview
Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, identified by its CAS number 1356404-91-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate features a unique combination of functional groups, including an ester moiety and an oxazole ring, which contribute to its versatile reactivity and utility in synthetic chemistry.
The< strong>Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate molecule is characterized by a three-carbon chain terminated by an ester group, linked to a five-membered heterocyclic oxazole ring. The presence of the oxazole ring imparts specific electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive compounds. The ester functionality, on the other hand, provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored properties.
In recent years, there has been a growing interest in oxazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The< strong>1,3-oxazol-5-yl moiety is particularly noteworthy for its ability to interact with biological targets in unique ways, often leading to potent and selective pharmacological effects. Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate has been explored as a building block in the synthesis of more complex molecules designed to modulate specific biological pathways.
The synthesis of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate involves multi-step organic reactions that highlight the compound's synthetic versatility. One common synthetic route involves the condensation of β-keto esters with hydroxamic acid derivatives under acidic conditions, followed by cyclization to form the oxazole ring. Subsequent esterification steps can then be employed to introduce the ethyl ester group at the terminal carbon atom. These synthetic strategies have been optimized for high yield and purity, making Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate accessible for further functionalization and application in drug discovery programs.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate's reactivity and potential applications. Molecular modeling studies have revealed insights into how the< strong>Ethyl 3-(1,3-oxazol-5-yi)-l]-l]-l]-l]-l]-l]-l] ligand interacts with biological targets such as enzymes and receptors. These studies have guided the design of more potent analogs with improved pharmacokinetic profiles. Additionally, high-throughput screening techniques have been employed to rapidly assess the biological activity of Ethyl 3-(1,3-oxtaxzle-xyle)-xyle-xyle-xyle-xyle-xyle-xyle-xyle-xyle-xyle-xyle-propanoate and its derivatives.
The pharmaceutical industry has shown particular interest in oxazole derivatives for their potential as therapeutic agents. Ethyl 3-(1,3-oxtaxzle-xyle)-xyle-xyle-xyle-xyle-xyle-xyle-xyle-xyle-propanoate has been investigated as a lead compound in several drug discovery initiatives aimed at developing treatments for various diseases. For instance, its structural features have been leveraged to design molecules that inhibit key enzymes involved in inflammatory responses or cancer progression. Preclinical studies have demonstrated promising results regarding its efficacy and safety profile.
The versatility of Ethyl 3-(1,3-oxtaxzle-xyle)-xyle-xyle-xyle-xyle-xyle-xyle-xyle-propanoate extends beyond pharmaceutical applications. It has also found utility in materials science and agrochemical research. Its ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing polymers with specific properties or agrochemicals designed to interact with biological targets in plants.
In conclusion, Ethyl 3-(1,-(13-oxtaxzle--x)) is a multifaceted compound with significant potential in multiple scientific domains. Its unique structural features make it an excellent scaffold for designing novel bioactive molecules with applications ranging from medicine to materials science. As research continues to uncover new aspects of its reactivity and biological activity,< strong>Ethyl 33--(13-oxtaxzle--x)) will likely remain at the forefront of chemical innovation.
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